2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H21BrN4O and its molecular weight is 437.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been associated with a wide range of biological activities . These compounds have been found to interact with various targets, often exhibiting high affinity for multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function, leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
2-bromo-N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O/c1-3-4-11-27-21-17(13-15-12-14(2)9-10-19(15)24-21)20(26-27)25-22(28)16-7-5-6-8-18(16)23/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNASNYDFPPVNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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